molecular formula C20H24N4S B1360949 Rho-キナーゼ阻害剤IN-1 CAS No. 1035094-83-7

Rho-キナーゼ阻害剤IN-1

カタログ番号: B1360949
CAS番号: 1035094-83-7
分子量: 352.5 g/mol
InChIキー: DPZSYTMLVCLGRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rho-Kinase-IN-1 is associated with RhoA/Rho-kinase signaling, which is a key regulator of vascular contraction . RhoA-mediated Rho-kinase is the major regulator of vascular smooth muscle cells and plays a significant role in controlling other functions in these cells .


Synthesis Analysis

Rho-kinase plays a pivotal role in the organization of the nonmuscle and smooth muscle cytoskeleton and adhesion plaques, as well as in the regulation of transcription factors . It regulates cellular contraction, motility, morphology, polarity, cell division, and gene expression .


Molecular Structure Analysis

Rho-associated kinases (ROCK1 and ROCK2) belong to the AGC family of serine-threonine kinases and catalyze the phosphorylation of several downstream targets . The crystal structure of an active Rho-kinase fragment revealed a head-to-head homodimer through the N-terminal extension forming a helix bundle that structurally integrates the C-terminal extension .


Chemical Reactions Analysis

Rho-kinase functions to phosphorylate CPI-17, and consequently, activates an inhibitor of MLCP (MYPT-1). Similarly, Rho-kinase can directly phosphorylate MYPT-1, rendering it inactive . Rho further activates its associated kinases, ROCK1 and ROCK2, which have shown capabilities of inhibiting eNOS, consequently decreasing NO production and relaxation .

科学的研究の応用

細胞生理学

Rho-キナーゼ阻害剤IN-1によって阻害されるRho関連キナーゼROCK1およびROCK2は、アクチン細胞骨格の動態を調節する上で重要な役割を果たしています。 この調節は、細胞収縮、移動、増殖、接着、炎症などのさまざまな生理機能を制御するために不可欠です .

治療開発

Rho-キナーゼ阻害剤(this compoundを含む)は、広範囲にわたる生物学的プロセスを調節する能力があるため、治療薬として研究されています。 Rhoキナーゼの汎阻害は、高血圧、喘息、勃起不全、その他の疾患などの治療において潜在的な可能性を示しています .

代謝機能

This compoundの標的であるROCK1は、体全体のさまざまな代謝機能に関与していることが明らかになっています。 インスリンシグナル伝達を負に調節し、代謝性疾患の潜在的な治療標的として特定されています .

分子生物学

Rho-キナーゼ阻害剤の分子生物学への応用には、2つの相同なセリン/スレオニンキナーゼアイソフォームであるROCK1とROCK2の研究が含まれます。 これらのキナーゼは、活性型GTP結合Rho Gタンパク質に結合し、さまざまな細胞機能に関与しています .

呼吸器医学

This compoundは、気道炎症と気道平滑筋(ASM)の活性力を軽減することにより、喘息の治療に潜在的な応用があります。これは、呼吸器疾患の潜在的な薬剤のクラスとなっています .

作用機序

Target of Action

Rho-Kinase-IN-1 primarily targets Rho-associated kinases, specifically ROCK1 and ROCK2 . These kinases are serine/threonine kinases that are downstream targets of the small GTPases RhoA, RhoB, and RhoC . They play a crucial role in various cellular activities, including the organization of the actin cytoskeleton, cell adhesion and motility, proliferation and apoptosis, and remodeling of the extracellular matrix .

Mode of Action

Rho-Kinase-IN-1 interacts with its targets by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . This interaction leads to changes in the activity of the targeted kinases, thereby influencing the cellular processes they regulate .

Biochemical Pathways

Rho-Kinase-IN-1 affects several biochemical pathways. It plays a part in the guanine nucleotide exchange factors, factors that cycle between the bound and unbound conformations of GTP1 . It works downstream of RhoA protein, a Rho GTPase . Once active, Rho-Kinase-IN-1 phosphorylates myosin light chain, myosin phosphatase substrate 1, LIM kinase, CP1-17, calponin and the ERM proteins . These factors serve a number of cellular roles including cell adhesion, actomyosin contraction, cell migration, and cell proliferation .

Pharmacokinetics

It is known that rho-kinase-in-1 regulates the development of diabetic kidney disease via modulation of fatty acid metabolism , suggesting that it may have an impact on metabolic processes.

Result of Action

The molecular and cellular effects of Rho-Kinase-IN-1’s action are diverse. It has been implicated in diverse metabolic functions throughout the body, with promising evidence identifying ROCK1 as a therapeutic target in diabetes and obesity . It regulates energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and paradoxical modulation of insulin signaling .

Action Environment

The action, efficacy, and stability of Rho-Kinase-IN-1 can be influenced by various environmental factors. Furthermore, ROCK1 expresses itself primarily in the respiratory tract, liver, spleen, anus, and genital warts, while ROCK2 is dispersed mainly within the brain and the heart .

Safety and Hazards

Rho-Kinase-IN-1 is for research use only, not for human or veterinary use . Dysregulation of the Rho-ROCK pathways at different stages is linked to cardiovascular, metabolic, and neurodegenerative diseases as well as cancer .

将来の方向性

Rho-kinase inhibitors have the potential to be another potent therapeutic option for several chronic diseases in ophthalmology . They have been regarded as promising targets for the treatment of cardiovascular diseases, neurological diseases, and cancers .

生化学分析

Biochemical Properties

Rho-Kinase-IN-1 functions by inhibiting the activity of ROCK1 and ROCK2, which are serine/threonine kinases involved in the regulation of the actin cytoskeleton. This compound interacts with the ATP-binding site of these kinases, preventing their phosphorylation activity. By inhibiting ROCKs, Rho-Kinase-IN-1 disrupts the phosphorylation of downstream targets such as myosin light chain (MLC) and LIM kinase, leading to altered actin filament dynamics .

Cellular Effects

Rho-Kinase-IN-1 has profound effects on various cell types and cellular processes. In endothelial cells, it inhibits the secretion of chemokines like interleukin-8 and monocyte chemoattractant protein-1, reducing inflammation . In cancer cells, Rho-Kinase-IN-1 impedes cell cycle progression and induces cellular senescence by down-regulating essential cell-cycle proteins such as CyclinA, CKS1, and CDK1 . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCKs .

Molecular Mechanism

At the molecular level, Rho-Kinase-IN-1 exerts its effects by binding to the ATP-binding site of ROCK1 and ROCK2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as myosin light chain and LIM kinase, which are crucial for actin filament organization and cellular contractility . The compound also affects gene expression by modulating the activity of transcription factors regulated by ROCKs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rho-Kinase-IN-1 have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. For instance, prolonged inhibition of ROCKs by Rho-Kinase-IN-1 can lead to sustained changes in cell morphology, motility, and gene expression . Additionally, the degradation of Rho-Kinase-IN-1 in vitro and in vivo can influence its efficacy and the duration of its effects .

Dosage Effects in Animal Models

The effects of Rho-Kinase-IN-1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, Rho-Kinase-IN-1 can induce adverse effects, such as impaired cellular function and increased apoptosis . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant ROCK inhibition .

Metabolic Pathways

Rho-Kinase-IN-1 is involved in various metabolic pathways by modulating the activity of ROCKs. These kinases play a role in glucose uptake, lipid metabolism, and energy expenditure . By inhibiting ROCKs, Rho-Kinase-IN-1 can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . The compound also interacts with enzymes and cofactors involved in these pathways, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, Rho-Kinase-IN-1 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and efficacy. For example, Rho-Kinase-IN-1 may be concentrated in certain cellular compartments, enhancing its inhibitory effects on ROCKs .

Subcellular Localization

Rho-Kinase-IN-1 exhibits distinct subcellular localization patterns, which can influence its activity and function. In epithelial cells, the compound is primarily localized at cell-cell contacts and adhesion sites . In muscle cells, Rho-Kinase-IN-1 is found at actin filaments and plasma membranes . These localization patterns are directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .

特性

IUPAC Name

N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZSYTMLVCLGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 25 mL round bottom flask were added 2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one (250 mg, 0.6 mmol), methanol (5 mL), and sodium methoxide (93 mg, 1.7 mmol). The reaction was stirred at room temperature until the starting material was consumed as monitored by HPLC. The mixture was diluted with ethyl acetate (10 mL), washed with water (2×10 mL), and the organic phase was separated, dried over MgSO4, filtered and evaporated to dryness to afford the title compound (180 mg, 89%).
Name
2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one
Quantity
250 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rho-Kinase-IN-1
Reactant of Route 2
Reactant of Route 2
Rho-Kinase-IN-1
Reactant of Route 3
Reactant of Route 3
Rho-Kinase-IN-1
Reactant of Route 4
Reactant of Route 4
Rho-Kinase-IN-1
Reactant of Route 5
Reactant of Route 5
Rho-Kinase-IN-1
Reactant of Route 6
Reactant of Route 6
Rho-Kinase-IN-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。